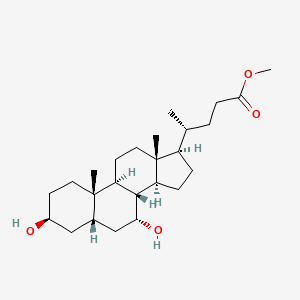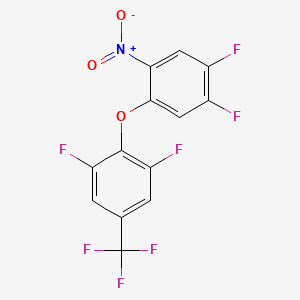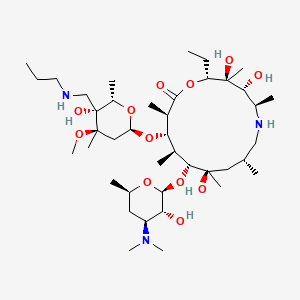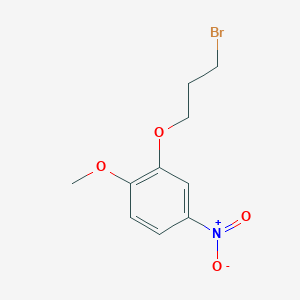
Methyl Isochenodeoxycholic Acid Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl Isochenodeoxycholic Acid Ester is a chemical compound belonging to the ester family. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings. This compound is a derivative of chenodeoxycholic acid, a primary bile acid synthesized in the liver.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Isochenodeoxycholic Acid Ester typically involves the esterification of isochenodeoxycholic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:
Isochenodeoxycholic Acid+MethanolAcid CatalystMethyl Isochenodeoxycholic Acid Ester+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl Isochenodeoxycholic Acid Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isochenodeoxycholic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohol and an acid or base catalyst.
Major Products
Hydrolysis: Isochenodeoxycholic acid and methanol.
Reduction: Alcohols or aldehydes.
Transesterification: Different esters and alcohols.
Scientific Research Applications
Methyl Isochenodeoxycholic Acid Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological processes and interactions with cellular components.
Medicine: Explored for its potential therapeutic effects, particularly in the context of bile acid metabolism and related disorders.
Industry: Utilized in the production of fragrances, flavorings, and other chemical products.
Mechanism of Action
The mechanism of action of Methyl Isochenodeoxycholic Acid Ester involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed to release isochenodeoxycholic acid, which may exert biological effects by interacting with bile acid receptors and influencing cholesterol metabolism. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl Isochenodeoxycholic Acid Ester can be compared with other similar compounds, such as:
Methyl Chenodeoxycholic Acid Ester: Another ester derivative of chenodeoxycholic acid with similar properties and applications.
Ethyl Isochenodeoxycholic Acid Ester: An ester formed with ethanol instead of methanol, which may have different physical and chemical properties.
Methyl Ursodeoxycholic Acid Ester: An ester derivative of ursodeoxycholic acid, another primary bile acid with distinct biological effects.
Conclusion
This compound is a versatile compound with various applications in chemistry, biology, medicine, and industry Its synthesis, chemical reactions, and potential therapeutic effects make it an important subject of scientific research
Properties
Molecular Formula |
C25H42O4 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,23+,24+,25-/m1/s1 |
InChI Key |
GRQROVWZGGDYSW-AMRVJQGXSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















